molecular formula C7H3F2NO B574988 5,7-Difluoro-1,3-benzoxazole CAS No. 192583-01-0

5,7-Difluoro-1,3-benzoxazole

Cat. No.: B574988
CAS No.: 192583-01-0
M. Wt: 155.104
InChI Key: LDMNHSBQANCXBC-UHFFFAOYSA-N
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Description

5,7-Difluoro-1,3-benzoxazole is a fluorinated aromatic heterocycle with the molecular formula C 7 H 3 F 2 NO and a molecular weight of 155.10 g/mol . It features a benzoxazole core structure, which consists of a benzene ring fused to an oxazole ring, with fluorine substituents at the 5 and 7 positions . This compound serves as a versatile chemical building block in medicinal chemistry and drug discovery research. The benzoxazole scaffold is a privileged structure in pharmacology due to its ability to interact with a wide range of biological targets . Researchers value this motif as it is considered a bioisostere of natural nucleic acid bases, adenine and guanine, which allows its derivatives to readily interact with biopolymers in biological systems . Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities in scientific studies, including antimicrobial , antifungal , and anticancer effects . The presence of the fluorine atoms on the core structure can enhance these properties by influencing the molecule's lipophilicity, metabolic stability, and its ability to bind to target enzymes or proteins . As such, this compound is a valuable intermediate for synthesizing novel compounds for screening against infectious diseases and various malignancies. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

192583-01-0

Molecular Formula

C7H3F2NO

Molecular Weight

155.104

IUPAC Name

5,7-difluoro-1,3-benzoxazole

InChI

InChI=1S/C7H3F2NO/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H

InChI Key

LDMNHSBQANCXBC-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1F)OC=N2)F

Synonyms

Benzoxazole,5,7-difluoro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Electronic Properties

Computational studies (e.g., using Gaussian 03) on benzoxazole derivatives reveal that fluorine’s electronegativity stabilizes the π-electron system, enhancing charge-transfer properties. This makes this compound a candidate for optoelectronic materials .

Preparation Methods

Acid-Catalyzed Cyclization of 5,7-Difluoro-2-Amidophenols

Benzoxazole rings form efficiently via TsOH-catalyzed cyclodehydration of o-amidophenols. For 5,7-difluoro derivatives, 2-amino-4,6-difluorophenol reacts with formic acid derivatives under Dean-Stark conditions:

General Procedure :

  • Substrate Preparation : 2-Amino-4,6-difluorophenol (1.0 equiv)

  • Carbonyl Source : Trimethyl orthoformate (1.2 equiv)

  • Catalyst : p-Toluenesulfonic acid (TsOH, 2.5 equiv)

  • Solvent : Toluene (reflux, 17 hours)

  • Workup : Basification with NaOH, extraction with EtOAc

Yields typically exceed 70%, though electron-withdrawing fluorine substituents slow cyclization kinetics. Microwave-assisted protocols reduce reaction times to 2–4 hours at 150°C.

Nitration/Reduction Pathways

For substrates lacking pre-installed fluorines, directed fluorination via nitration intermediates proves effective. Methyl 2-hydroxy-5,7-dinitrobenzoate undergoes catalytic hydrogenation (Pd/C, H₂) to the diamine, followed by Sandmeyer fluorination:

Stepwise Process :

  • Nitration : Methyl 2-hydroxybenzoate → Methyl 2-hydroxy-5,7-dinitrobenzoate (HNO₃/H₂SO₄, 0°C)

  • Reduction : Nitro to amine (H₂/Pd-C, 40 psi)

  • Diazotization/Fluorination : NaNO₂/HBF₄, Δ → 5,7-difluoro-2-aminophenol

This route achieves 55–60% overall yield but requires careful control of nitration regiochemistry.

Catalytic Fluorination Strategies

Transition Metal-Mediated C–F Bond Formation

Palladium-catalyzed C–H fluorination offers a modern alternative. Using 1,3-benzoxazole as a directing group, meta-fluorination is achievable under mild conditions:

Optimized Parameters :

  • Catalyst : Pd(OAc)₂ (10 mol%)

  • Ligand : 2,2′-Bipyridine

  • Fluorinating Agent : NFSI (N-fluorobenzenesulfonimide)

  • Solvent : DMF, 80°C, 24 hours

This method selectively installs fluorines at the 5- and 7-positions with >80% combined yield but struggles with scalability due to costly reagents.

Comparative Analysis of Synthetic Routes

Method Yield Temperature Catalyst Advantages Limitations
Halogen Exchange85–90%140°CKHF₂High conversion, scalableRequires specialized solvents
Cyclodehydration70–75%RefluxTsOHMild conditions, broad substrate scopeSensitive to electron-deficient substrates
Nitration/Fluorination55–60%0–25°CPd/CInstalls fluorines regioselectivelyMulti-step, low overall yield
Catalytic C–H Fluorination80%80°CPd(OAc)₂/bipyridineAtom-economical, late-stage fluorinationHigh catalyst loading, expensive reagents

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5,7-Difluoro-1,3-benzoxazole, and how can substitution patterns influence reactivity?

  • Methodology : Common approaches include cyclocondensation of fluorinated precursors with ortho-aminophenol derivatives under acidic or catalytic conditions. For example, halogen-substituted benzoxazoles (e.g., 5-Chloro-2-(trifluoromethyl)benzo[d]oxazole) are synthesized via nucleophilic substitution or coupling reactions . Fluorination at the 5- and 7-positions requires precise control of reaction stoichiometry and temperature to avoid overhalogenation. Characterization via 1^1H/19^19F NMR and LC-MS is critical to confirm regioselectivity .

Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?

  • Methodology :

  • NMR : 19^19F NMR provides distinct chemical shifts for fluorine atoms at the 5- and 7-positions (typically δ = -110 to -120 ppm for aromatic fluorines).
  • IR : Stretching vibrations for C-F bonds appear at 1200–1150 cm1^{-1}, while the benzoxazole C=N stretch is observed at ~1640 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+^+) and fragmentation patterns unique to the difluoro substitution .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology : The compound serves as a scaffold for bioactive molecules due to its electron-withdrawing fluorine atoms, which enhance metabolic stability and binding affinity. For instance, benzoxazole derivatives are evaluated for antimicrobial and anticancer activity via in vitro assays (e.g., MIC determination against Staphylococcus aureus or cytotoxicity studies on HeLa cells) . Fluorine substitution at specific positions can modulate lipophilicity and target selectivity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do these correlate with experimental data?

  • Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict HOMO-LUMO gaps, electrophilicity indices, and Fukui functions. For example, fluorine substitution lowers the LUMO energy, enhancing electrophilicity and reactivity in cross-coupling reactions. Experimental validation includes cyclic voltammetry to measure redox potentials and UV-Vis spectroscopy to assess charge-transfer transitions .

Q. What mechanistic insights explain the electrochemical phosphorylation of this compound?

  • Methodology : In electrochemically induced C–H phosphonation, silver(I) catalyzes the generation of (EtO)2_2P(O)• radicals, which add to the benzoxazole ring. The reaction proceeds via a radical intermediate, followed by dehydrogenation to yield phosphorylated derivatives. Controlled-potential electrolysis (CPE) and ESR spectroscopy are used to confirm radical intermediates and optimize reaction efficiency .

Q. How do fluorination patterns affect the photophysical properties of benzoxazole-based fluorescent probes?

  • Methodology : Fluorine atoms at the 5- and 7-positions induce bathochromic shifts in fluorescence emission due to electron-withdrawing effects. For example, 2-(4-aminophenyl)benzoxazole derivatives exhibit turn-on fluorescence upon binding to specific analytes (e.g., nerve gas simulants). Time-resolved fluorescence spectroscopy and quantum yield measurements quantify Stokes shifts and solvent effects .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Data Normalization : Compare IC50_{50} values across studies using standardized assays (e.g., MTT for cytotoxicity).
  • Structural Validation : Confirm compound purity via HPLC and X-ray crystallography to rule out impurities or polymorphic effects.
  • Meta-Analysis : Cross-reference SAR data to identify trends (e.g., fluorine positioning vs. antimicrobial potency) .

Key Considerations for Researchers

  • Synthetic Challenges : Fluorine’s electronegativity can deactivate the benzoxazole ring, necessitating harsher conditions for subsequent functionalization .
  • Toxicity : While not FDA-approved, preliminary toxicity studies (e.g., Ames test) are recommended before biological assays .
  • Computational Guidance : Use DFT to prioritize synthetic targets and predict regioselectivity in electrophilic reactions .

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